molecular formula C7H12BrN B13010190 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13010190
M. Wt: 190.08 g/mol
InChI Key: XSSHURPADRDLAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose . This method enables the formation of the azabicyclo[4.1.0]heptane structure through oxidative cyclopropanation under mild conditions, making it a sustainable and efficient approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom and the methyl group, which confer distinct chemical properties and reactivity compared to its analogs . These features make it a valuable compound for various research applications and chemical transformations.

Properties

Molecular Formula

C7H12BrN

Molecular Weight

190.08 g/mol

IUPAC Name

7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H12BrN/c1-7-2-3-9-4-5(7)6(7)8/h5-6,9H,2-4H2,1H3

InChI Key

XSSHURPADRDLAP-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2Br

Origin of Product

United States

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